molecular formula C12H22N4 B362602 N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine CAS No. 811868-36-7

N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine

Katalognummer: B362602
CAS-Nummer: 811868-36-7
Molekulargewicht: 222.33g/mol
InChI-Schlüssel: IQWPYYQXFTVKNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is an organic compound with a complex structure that includes both amine and pyrimidine functional groups

Eigenschaften

CAS-Nummer

811868-36-7

Molekularformel

C12H22N4

Molekulargewicht

222.33g/mol

IUPAC-Name

N-(2,6-dimethylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C12H22N4/c1-5-16(6-2)8-7-13-12-9-10(3)14-11(4)15-12/h9H,5-8H2,1-4H3,(H,13,14,15)

InChI-Schlüssel

IQWPYYQXFTVKNR-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=NC(=NC(=C1)C)C

Kanonische SMILES

CCN(CC)CCNC1=NC(=NC(=C1)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine typically involves the reaction of 2,6-dimethyl-4-chloropyrimidine with N,N-diethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-2-aminoethanol: A related compound with similar amine functionality.

    N,N’-Dimethyl-1,2-ethanediamine: Another compound with similar structural features.

Uniqueness

N1-(2,6-Dimethylpyrimidin-4-yl)-N2,N2-diethylethane-1,2-diamine is unique due to the presence of both diethylamino and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.